molecular formula C15H11ClN2 B11862296 7-Chloro-2-(p-tolyl)quinoxaline

7-Chloro-2-(p-tolyl)quinoxaline

Cat. No.: B11862296
M. Wt: 254.71 g/mol
InChI Key: HJPDHQPNCZMSPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of 4-chloroaniline with p-tolualdehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve catalytic processes to enhance yield and efficiency. For example, the use of iodine (I2) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) has been reported to be effective for the synthesis of quinoxalines .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(p-tolyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(p-tolyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Chloro-2-(p-tolyl)quinoxaline is a compound within the quinoxaline family, recognized for its significant biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2C_{11}H_{9}ClN_{2}, with a molecular weight of 254.71 g/mol. The compound features a quinoxaline core characterized by two fused aromatic rings, with a chloro substituent at position 7 and a p-tolyl group at position 2. This unique structure contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic methods have been developed for producing this compound, including:

  • Microwave-assisted reactions : Utilizing benzene-1,2-diamines and carbonyl precursors to achieve high yields.
  • Conventional heating methods : Employing standard organic synthesis techniques, although these may yield lower efficiency compared to microwave methods.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Its mechanism of action often involves inhibiting bacterial growth by targeting specific enzymes or cellular processes essential for microbial survival.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, demonstrating efficacy against various cancer cell lines. For instance, it has shown significant cytotoxicity in human oral squamous cell carcinoma (OSCC) models with an IC50 value of approximately 0.79 μM, indicating its potential as an effective therapeutic agent.

Case Study: Oral Squamous Cell Carcinoma

In vitro studies revealed that compounds similar to this compound can induce cell cycle arrest in the S phase and promote apoptosis in OSCC cells. The binding affinity to pyruvate kinase M2 (PKM2), which is often overexpressed in cancer cells, suggests a targeted approach for treatment .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
CAL-27 (OSCC)0.79PKM2 activation; apoptosis induction
A549 (Lung Cancer)0.99Tubulin polymerization inhibition
MCF-7 (Breast Cancer)VariesCell cycle arrest

Structure-Activity Relationship (SAR)

SAR analyses have shown that modifications to the p-tolyl group significantly influence the biological activity of quinoxaline derivatives. For example, increasing hydrophobic interactions through structural variations can enhance potency against specific targets while reducing toxicity to normal cells.

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

7-chloro-2-(4-methylphenyl)quinoxaline

InChI

InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3

InChI Key

HJPDHQPNCZMSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

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